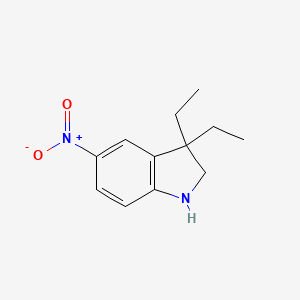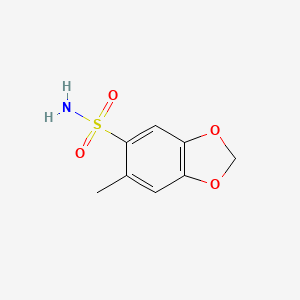
5-(Chloromethyl)-2-(difluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-(difluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloromethyl group at the 5-position and a difluoromethyl group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(difluoromethyl)pyridine typically involves the introduction of the chloromethyl and difluoromethyl groups onto the pyridine ring. One common method is the reaction of 2-(difluoromethyl)pyridine with chloromethylating agents under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
5-(Chloromethyl)-2-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions often involve the use of a base and a solvent such as dichloromethane or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
科学研究应用
5-(Chloromethyl)-2-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-cancer and anti-microbial agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(Chloromethyl)-2-(difluoromethyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This modification can lead to changes in the function and activity of these biomolecules, potentially resulting in therapeutic effects or toxicities.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)pyridine: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
5-(Chloromethyl)pyridine: Similar structure but without the difluoromethyl group, affecting its chemical properties and reactivity.
2-(Difluoromethyl)pyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
Uniqueness
5-(Chloromethyl)-2-(difluoromethyl)pyridine is unique due to the presence of both chloromethyl and difluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
946578-34-3 |
|---|---|
分子式 |
C7H6ClF2N |
分子量 |
177.58 g/mol |
IUPAC 名称 |
5-(chloromethyl)-2-(difluoromethyl)pyridine |
InChI |
InChI=1S/C7H6ClF2N/c8-3-5-1-2-6(7(9)10)11-4-5/h1-2,4,7H,3H2 |
InChI 键 |
JBPXSGWUPDDVKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1CCl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13218017.png)


![2-Ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13218047.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B13218054.png)

![2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13218075.png)

![{6-Azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13218078.png)
